molecular formula C7H8N2O2 B142037 Methyl 1H-1,2-diazepine-1-carboxylate CAS No. 135360-85-9

Methyl 1H-1,2-diazepine-1-carboxylate

Cat. No. B142037
M. Wt: 152.15 g/mol
InChI Key: GIHODXXNWIRGMT-UHFFFAOYSA-N
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Description

“Methyl 1H-1,2-diazepine-1-carboxylate” is a chemical compound. It is a derivative of 1,2-Diazepine, which is a seven-membered heterocyclic compound with two nitrogen atoms (e.g., in ring positions 1 and 2) and three double bonds .

Scientific Research Applications

Synthesis of N-Heterocyclic Compounds

Methyl 1H-1,2-diazepine-1-carboxylate is utilized in the synthesis of various N-heterocyclic compounds. A study by Dzedulionytė et al. (2022) demonstrated a general approach towards synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones, tetrahydro[1,4]diazepino[1,2-a]indol-1-ones, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-ones. This process involved a regioselective strategy using ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, further treated with amines to yield the desired compounds (Dzedulionytė et al., 2022).

Ring Expansion and Rearrangement

Bullock et al. (1972) explored the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to give derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. This process involved acid-catalyzed ring contraction, providing insights into the reactivity and transformation potential of related compounds (Bullock et al., 1972).

Divergent Synthesis Approaches

Attanasi et al. (2011) described a novel one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones, showcasing the compound's versatility in divergent synthesis. This method provides a foundation for the development of various pharmaceutical and chemical intermediates (Attanasi et al., 2011).

Applications in Catalysis

The use of Methyl 1H-1,2-diazepine-1-carboxylate derivatives in catalysis is highlighted by Maleki (2012), who developed a new protocol for the one-pot multicomponent synthesis of diazepine derivatives. This method employs silica-supported iron oxide nanoparticles as a catalyst, demonstrating the compound's potential in facilitating chemical reactions (Maleki, 2012).

properties

IUPAC Name

methyl diazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHODXXNWIRGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496060
Record name Methyl 1H-1,2-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-1,2-diazepine-1-carboxylate

CAS RN

135360-85-9
Record name Methyl 1H-1,2-diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Tschamber, CJ Craig, M Muller, J Streith - Tetrahedron, 1996 - Elsevier
Acylnitroso dienophiles react with azetidinodiazepines 1, with high stereoselectivity from the α-side, to give cycloadducts 2 and 3. Catalytic osmylation of these latter compounds …
Number of citations: 11 www.sciencedirect.com

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